2-Chloro-3-methyl-4-((1S,3S,5S)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile
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Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases when specific information about a compound is not available or not applicable
Preparation Methods
Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. Typically, preparation methods for chemical compounds involve various synthetic routes, including organic synthesis, inorganic synthesis, and industrial-scale production methods. These methods often require specific reagents, catalysts, and conditions such as temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
As “N/A” is not a real compound, it does not undergo any chemical reactions
Oxidation: Involves the loss of electrons or an increase in oxidation state.
Reduction: Involves the gain of electrons or a decrease in oxidation state.
Substitution: Involves the replacement of one atom or group of atoms with another.
Addition: Involves the addition of atoms or groups of atoms to a molecule.
Elimination: Involves the removal of atoms or groups of atoms from a molecule.
Common reagents and conditions used in these reactions vary depending on the specific compound and the desired reaction. Major products formed from these reactions also depend on the nature of the reactants and the reaction conditions.
Scientific Research Applications
Since “N/A” is not a specific compound, it does not have any scientific research applications
Chemistry: For studying chemical properties, reactions, and synthesis.
Biology: For understanding biological processes and developing pharmaceuticals.
Medicine: For creating drugs and therapeutic agents.
Industry: For manufacturing materials, chemicals, and consumer products.
Mechanism of Action
As “N/A” is not an actual compound, it does not have a mechanism of action. Typically, the mechanism of action of a compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Since “N/A” is not a real compound, there are no similar compounds to compare it with
Properties
Molecular Formula |
C16H19ClN2O3 |
---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
2-chloro-3-methyl-4-[(1S,3S,5S)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-8-10(4-3-9(7-18)14(8)17)19-11-5-13(20)12(19)6-16(2,22)15(11)21/h3-4,11-13,15,20-22H,5-6H2,1-2H3/t11-,12-,13?,15?,16-/m0/s1 |
InChI Key |
LTBZCPPMESVEBP-PYDNCRCISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@H]3CC([C@@H]2C[C@](C3O)(C)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CC(C2CC(C3O)(C)O)O |
Origin of Product |
United States |
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